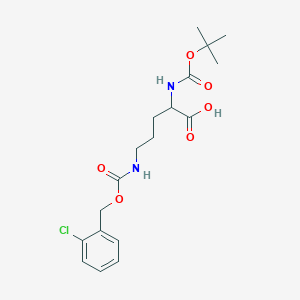

Boc-Orn(2-chloro-Z)-OH

Description

The Evolving Landscape of Unnatural Amino Acids in Peptide Science

In the realm of chemical biology and peptide science, the 20 canonical amino acids that constitute the fundamental building blocks of proteins have long been the focus of research. However, the exploration of unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, has significantly expanded the horizons of protein engineering and drug discovery. nih.govrsc.org UAAs are amino acids that are not naturally encoded in the genetic makeup of organisms. nih.govrsc.org Their structures can be subtly or substantially different from their natural counterparts, featuring modified side chains, altered backbones, or unique functional groups.

The deliberate incorporation of these non-standard residues into peptide chains is a powerful strategy for creating novel molecules with enhanced properties. researchgate.net Scientists utilize UAAs to overcome some of the inherent limitations of natural peptides, such as their susceptibility to proteolytic degradation, which can lead to low bioavailability and short in-vivo activity. nih.govtandfonline.com By introducing UAAs, researchers can design peptides, or peptidomimetics, that are more stable, have constrained conformations, and exhibit improved biological activity. nih.govnih.gov This has profound implications in medicinal chemistry, where UAAs are used to optimize the activity, selectivity, and stability of drug candidates, including the development of new antimicrobial peptides to combat antibiotic resistance. tandfonline.com The ability to introduce novel chemical functionalities, such as photo-cross-linkers or fluorescent probes, also provides invaluable tools for studying complex biological processes like protein-protein interactions. nih.govbitesizebio.com

Strategic Integration of Ornithine Derivatives in Biologically Active Molecules

Ornithine, a non-proteinogenic amino acid, serves as a pivotal intermediate in various metabolic pathways, most notably the urea (B33335) cycle. lifetein.com While not incorporated into proteins during translation, ornithine and its derivatives are crucial precursors in the biosynthesis of a wide array of bioactive secondary metabolites, including many antibiotics, antifungals, and immunosuppressants. nih.govresearchgate.net The strategic use of ornithine derivatives has become a cornerstone in the synthesis of novel peptides and combinatorial libraries aimed at lead discovery. nih.govresearchgate.net

In peptide synthesis, ornithine's side chain contains a primary amine that, like the ε-amino group of lysine (B10760008), requires protection to ensure controlled and specific peptide bond formation. peptide.com The development of protected ornithine building blocks has been instrumental for its integration into complex peptide structures. For instance, in Boc-chemistry-based solid-phase peptide synthesis, derivatives like Boc-Orn(Z)-OH and Boc-Orn(2-Cl-Z)-OH are popular choices. peptide.com The modification of the ornithine side chain can significantly influence the resulting peptide's properties. Researchers have synthesized analogues of bioactive peptides, such as neurotensin, by incorporating N-alkylated ornithine derivatives to enhance lipophilicity and receptor binding affinity. nih.gov Furthermore, ornithine is a frequent component of non-ribosomal peptides (NRPs), a class of natural products known for their potent and diverse biological activities, including many clinically important antibiotics. google.combiorxiv.orgnih.gov The ability to post-translationally modify arginine residues into ornithine in vivo also presents novel bioengineering opportunities for creating new lanthipeptides and other ribosomally produced peptides with enhanced functions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSQCSRXFQXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Boc Orn 2 Chloro Z Oh

Established Synthetic Routes for Boc-Orn(2-chloro-Z)-OH

The synthesis of this compound, or Nα-tert-Butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is typically achieved through a multi-step chemical process in solution. The primary goal is the selective protection of the two amino groups of L-ornithine with distinct protecting groups, a concept central to peptide synthesis. springernature.com

A common laboratory-scale synthesis involves a two-step procedure:

α-Amino Group Protection : The α-amino group of L-ornithine is first protected with a tert-butoxycarbonyl (Boc) group. This is typically done by reacting L-ornithine with Boc-anhydride (Boc₂O) in a mixed solvent system like dioxane and water, while maintaining a basic pH (10-11) with a base such as sodium hydroxide.

δ-Amino Group Protection : The resulting Boc-Orn-OH is then reacted with 2-chlorobenzyl chloroformate (2-Cl-Z-Cl) to protect the δ-amino group. This reaction is usually carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine.

Following the reaction, the product is purified, often by silica (B1680970) chromatography, to yield the final, highly pure compound. This derivative is widely used as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). lookchem.com

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

| Boc-Anhydride Equivalents | 1.2 equiv | Prevents under- or over-protection of the α-amino group. | |

| Reaction pH (Step 1) | 10–11 | Minimizes hydrolysis of the Boc anhydride (B1165640) and ensures efficient reaction. | |

| Solvent (Step 2) | Dichloromethane (DCM) | Enhances the solubility of the 2-Cl-Z-Cl reagent. | |

| Purification Method | Silica Chromatography | Effectively removes unreacted reagents and by-products. |

Principles of Orthogonal Protection in Amino Acid Synthesis

Orthogonal protection is a cornerstone strategy in the synthesis of complex molecules like peptides, where multiple reactive functional groups must be managed. fiveable.mewikipedia.org The principle dictates the use of two or more protecting groups that can be removed under different, non-interfering chemical conditions. fiveable.meresearchgate.net This allows for the selective deprotection of one functional group while others remain intact, enabling precise control over the synthetic sequence. fiveable.menih.gov

In peptide synthesis, this strategy is essential for the stepwise addition of amino acids to a growing peptide chain. wikipedia.orgnih.gov The most common orthogonal schemes are the Boc/Benzyl (B1604629) (Bzl) and the Fmoc/tert-Butyl (tBu) strategies. nih.goviris-biotech.de

This compound is a prime example of an orthogonally protected amino acid:

The Nα-Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com

The Nδ-2-chloro-Z group is stable to the acidic conditions used to remove the Boc group but can be cleaved by different methods, such as catalytic hydrogenation or treatment with stronger acids.

This orthogonality ensures that during peptide synthesis, the α-amino group can be deprotected for chain elongation without prematurely exposing the reactive δ-amino group on the ornithine side chain. nih.govresearchgate.net

Role of Activating and Coupling Reagents in this compound Formation

The formation of a peptide bond between two amino acids is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. americanpeptidesociety.orgissuu.com This is the function of coupling reagents.

These reagents convert the carboxyl group into a more reactive species, such as an active ester or an O-acylisourea intermediate. americanpeptidesociety.orgsigmaaldrich.com The choice of reagent can significantly affect reaction efficiency, yield, and the degree of side reactions like racemization. americanpeptidesociety.org

Common classes of coupling reagents used in peptide synthesis include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) are widely used. americanpeptidesociety.orgpeptide.comwikipedia.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress side reactions and reduce racemization, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orgissuu.com The synthesis of peptides using this compound often employs reagents like DIC in combination with HOBt.

Phosphonium (B103445) and Aminium (Uronium/Guanidinium) Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, even in sterically hindered couplings. sigmaaldrich.commdpi.com They convert protected amino acids into their corresponding active esters, which then react with the amine component. sigmaaldrich.com HATU, for instance, has been reported to improve yield and selectivity in syntheses involving protected ornithine derivatives.

| Reagent Class | Examples | Activation Mechanism | Key Features | Reference |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. | Cost-effective; often used with additives (e.g., HOBt) to minimize racemization. EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. | americanpeptidesociety.orgpeptide.comwikipedia.org |

| Phosphonium Salts | PyBOP, PyAOP | Forms a phosphonium or benzotriazolyl active ester. | High solubility in common solvents; generally provides clean reactions without guanidinylation side products. | issuu.comsigmaaldrich.com |

| Aminium Salts | HBTU, HCTU, HATU | Forms an active ester (e.g., OBt, OAt). | Highly efficient and fast-reacting; HATU is particularly effective for difficult couplings. Can sometimes cause a guanidinylation side reaction. | sigmaaldrich.commdpi.com |

Advanced Strategies for Ornithine Side-Chain Modification

Beyond its role as a proteinogenic amino acid precursor, ornithine's side chain offers a versatile handle for chemical modification, leading to peptides with novel structures and functions. Advanced strategies have been developed to modify ornithine either before or after its incorporation into a peptide chain.

Post-Translational Conversion of Arginine to Ornithine : In an innovative approach combining synthetic biology and enzymatic modification, the non-canonical amino acid ornithine can be incorporated into peptides in vivo. The enzyme OspR, from the landornamide A biosynthetic pathway, has been utilized to catalyze the site-specific conversion of an arginine residue to an ornithine residue within a ribosomally synthesized peptide. nih.gov This method allows for the targeted introduction of ornithine for further modification. nih.gov

Chemical Guanidinylation of Ornithine : The δ-amino group of ornithine can be converted into the guanidinium (B1211019) group of arginine. This transformation can be achieved through chemical synthesis by reacting the ornithine side chain with a guanidinylating agent. pnas.org This has been demonstrated on solid-phase, where an ornithine residue within a resin-bound peptide is directly converted to arginine, a technique useful for creating post-translationally modified protein analogues. frontiersin.org

Reductive Amination for Diverse Modifications : A powerful strategy for diversifying the ornithine side chain involves its conversion to an aldehyde precursor. This aldehyde can then undergo reductive amination with various amines (e.g., ammonia, N-methylamine, N,N-dimethylamine) to generate ornithine itself or derivatives with monomethylation, dimethylation, and other modifications on the side chain. acs.org This method provides access to a wide range of post-translational modifications from a single, common intermediate. acs.org

Chemo-Enzymatic Approaches in the Preparation of Protected Amino Acid Derivatives

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. google.com This hybrid approach is increasingly used for the preparation of protected amino acids and peptides, offering improved efficiency and sustainability. google.comresearchgate.net

Key enzymatic applications in this field include:

Selective Hydrolysis and Esterification : Enzymes, particularly proteases and lipases, can exhibit high regioselectivity. For example, the enzyme Alcalase has been used for the α-selective hydrolysis of symmetrical diesters of aspartic and glutamic acid to produce the corresponding β- and γ-protected derivatives. researchgate.net Similarly, enzymes like papain can catalyze the formation of amide bonds or the selective hydrolysis of ester groups under specific conditions. techscience.comresearchgate.net

Enzymatic Kinetic Resolution : To obtain enantiomerically pure amino acids, enzymes can be used to selectively react with one enantiomer in a racemic mixture. This strategy has been employed in the synthesis of orthogonally protected 4,4-difluoroglutamic acid, where an enzymatic resolution step was key to separating the enantiomers. scispace.com

Enzyme-Compatible Protecting Groups : The success of chemo-enzymatic strategies often relies on the compatibility of protecting groups with enzymatic conditions. Protecting groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are frequently used in enzyme-catalyzed reactions. techscience.comcapes.gov.br However, the solubility of the protected amino acid can be a critical factor; for instance, N-Cbz protected amino acids often show better miscibility and reactivity in lipase-catalyzed acylations compared to their unprotected counterparts. capes.gov.br The use of protected amino acids can be essential for efficient enzymatic polymerization or coupling reactions. mdpi.com

These enzymatic methods provide a greener and more precise alternative to purely chemical routes for synthesizing and modifying complex building blocks like this compound and its derivatives. google.comresearchgate.net

Boc Orn 2 Chloro Z Oh in Advanced Peptide Synthesis

Fundamental Role as a Chiral Building Block in Peptide Construction

Boc-Orn(2-chloro-Z)-OH is a derivative of the L-isomer of ornithine, a non-canonical amino acid that is structurally similar to lysine (B10760008) but with a side chain that is one methylene (B1212753) group shorter. As a chiral building block, it ensures the stereochemical integrity of the resulting peptide. The primary utility of this compound lies in its dual-protection scheme, which is fundamental to modern peptide synthesis. peptide.com

The Nα-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the Nδ-amino group on the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) group. peptide.com This strategic protection is essential for directing the sequence of amide bond formation. During synthesis, the Nα-Boc group is selectively removed to allow for the coupling of the next amino acid in the sequence, while the more robust 2-chloro-Z group remains intact, preventing unwanted reactions at the side chain. uwec.edu This orthogonal protection strategy is crucial for building complex peptide architectures, including those with side-chain modifications or cyclizations involving the ornithine residue. jocpr.comthieme-connect.de

| Property | Data |

| Chemical Name | Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine |

| CAS Number | 118554-00-0 |

| Molecular Formula | C18H25ClN2O6 |

| Molecular Weight | 400.85 g/mol |

| Appearance | White Powder |

| Application | Amino acid building block for peptide synthesis |

Data sourced from multiple chemical suppliers. ruifuchems.comsigmaaldrich.comp3bio.com

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification. peptide.com this compound is exceptionally well-suited for the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in SPPS. seplite.com

The choice of resin is critical in SPPS. This compound is highly compatible with a variety of resins, most notably 2-chlorotrityl (2-CTC) chloride resin. nih.gov The 2-CTC resin offers several distinct advantages:

Mild Cleavage Conditions: Peptides can be cleaved from the 2-CTC resin under very mild acidic conditions, which keeps acid-labile side-chain protecting groups, including t-butyl and Boc, intact. This makes the resin ideal for preparing protected peptide fragments that can be used in subsequent solution-phase fragment condensation. peptide.com

Suppression of Side Reactions: The steric bulk of the trityl linker effectively minimizes diketopiperazine formation, a common side reaction that can cleave the first two amino acids from the resin, particularly when proline is the second residue. nih.govpeptide.com

Prevention of Racemization: The attachment of the first amino acid to the 2-CTC resin proceeds with little to no racemization. peptide.com

The compatibility of ornithine derivatives with this resin is well-established, facilitating the synthesis of complex ornithine-containing peptides with high purity. chemimpex.comnih.gov

The incorporation of this compound into a growing peptide chain on the solid support requires the activation of its free carboxyl group to facilitate amide bond formation with the deprotected Nα-amino group of the resin-bound peptide. This is typically achieved using a variety of coupling reagents.

The general cycle involves:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using an acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting TFA salt of the amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: this compound is pre-activated with a coupling reagent and then added to the resin to react with the free amine, forming a new peptide bond.

Common coupling reagents used in Boc-SPPS are highly efficient carbodiimides or phosphonium (B103445)/uronium salts.

| Coupling Reagent | Full Name | Activator/Additive |

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt (1-Hydroxybenzotriazole) |

| DIC | N,N'-Diisopropylcarbodiimide | HOBt or OxymaPure |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOBt |

Optimization involves selecting the appropriate solvent (commonly DMF or NMP), reagent equivalents, and reaction time to ensure complete acylation without side reactions. nih.govnih.gov

The success of SPPS hinges on an orthogonal protection scheme, where one type of protecting group can be removed without affecting another. peptide.comiris-biotech.de The this compound building block is a prime example of this principle in action.

The Nα-Boc group and the Nδ-(2-chloro-Z) group exhibit differential stability to acid. The Boc group is designed to be labile to moderate acid (TFA), allowing for its removal at each step of peptide chain elongation. seplite.com In contrast, the 2-chloro-Z group is significantly more stable to TFA. The chlorine atom on the benzyl (B1604629) ring is electron-withdrawing, which increases the acid stability of the carbamate (B1207046) linkage compared to a standard Z group. uwec.edu This stability prevents premature deprotection of the side chain during the repetitive TFA treatments, thereby avoiding undesired side-chain branching. uwec.edu The 2-chloro-Z group is reliably removed only under much stronger acidic conditions, typically during the final cleavage of the peptide from the resin using anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). uwec.edu

| Protecting Group | Lability Condition | Purpose in Synthesis |

| Nα-Boc | Moderate Acid (e.g., 25-50% TFA in DCM) | Temporary protection; removed at each cycle for chain elongation. |

| Nδ-(2-chloro-Z) | Strong Acid (e.g., Anhydrous HF) | "Permanent" protection; stable during synthesis, removed during final cleavage. |

This differential lability ensures that the peptide chain is extended exclusively at the N-terminus in a controlled, sequential manner.

Utilization in Solution-Phase Peptide Synthesis Methodologies

Before the advent of SPPS, all peptides were synthesized in solution, a method that remains valuable for large-scale synthesis and the preparation of peptide fragments. libretexts.org this compound is also employed in these classical methodologies. The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. youtube.com

In a typical solution-phase fragment synthesis, an N-terminally protected amino acid (like this compound) is coupled with a C-terminally protected amino acid (e.g., as a methyl or benzyl ester) using a coupling reagent like DCC. libretexts.org The major difference is that after each step, the resulting dipeptide must be purified from excess reagents and byproducts through techniques like extraction or crystallization before proceeding to the next deprotection and coupling cycle. While more labor-intensive, this approach avoids the limitations of solid supports and is sometimes preferred for specific targets.

Impact on Peptide Purity and Yield in Synthetic Processes

A potential issue in Boc chemistry with other protected amino acids, such as Boc-Arg(NO2)-OH, is the occurrence of side reactions during the harsh final HF cleavage step, which can sometimes lead to the unintended formation of ornithine residues. peptide.com By starting with a stably protected ornithine derivative like this compound, the synthesis is more direct and less prone to such byproducts. The robustness of the 2-chloro-Z group during the repeated TFA deprotection cycles prevents the formation of branched or otherwise modified impurities, leading to a cleaner crude product. This simplifies the final purification by HPLC and often results in a higher isolated yield of the desired peptide.

Conformational Control and Structural Design of Peptides Incorporating this compound

The precise three-dimensional structure of a peptide is intrinsically linked to its function. The incorporation of amino acids with modified side chains, such as this compound, can exert significant control over the local and global conformation of a peptide. This control arises from a combination of steric and electronic effects imparted by the bulky and chemically distinct protecting groups on the ornithine side chain.

The side chain of ornithine in this derivative is protected by a 2-chlorobenzyloxycarbonyl (2-chloro-Z) group, while the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Both of these protecting groups are substantial in size and can influence the allowable dihedral angles of the peptide backbone (φ and ψ) and the side chain (χ angles), thereby guiding the peptide to adopt specific secondary structures such as β-turns, α-helices, or β-sheets.

The Influence of the 2-Chlorobenzyloxycarbonyl (2-chloro-Z) Group

The 2-chloro-Z group is a modification of the more common benzyloxycarbonyl (Z) group, with a chlorine atom substituted on the ortho position of the benzene (B151609) ring. This modification enhances the acid stability of the protecting group, a crucial feature in Boc-SPPS where the N-terminal Boc group is repeatedly removed with acid. From a conformational standpoint, the 2-chloro-Z group introduces several key factors:

Steric Hindrance: The bulky aromatic ring of the 2-chloro-Z group can restrict the conformational freedom of the ornithine side chain and the adjacent peptide backbone. This steric hindrance can favor certain rotamers of the side chain, which in turn can influence the backbone dihedral angles to avoid steric clashes. This can be a powerful tool in peptide design to favor a particular folded structure.

Electronic Effects: The presence of the electron-withdrawing chlorine atom can influence the electronic environment of the carbamate linkage and the aromatic ring. While the primary role of this is to modulate chemical reactivity, these electronic effects can also subtly influence non-covalent interactions, such as π-stacking or dipole-dipole interactions, with other residues in the peptide chain or with solvent molecules.

Solvation Properties: The partially hydrophobic nature of the 2-chloro-Z group can affect the solvation of the peptide chain in its vicinity. In aqueous environments, this can promote hydrophobic collapse, bringing different parts of the peptide chain closer together and favoring folded conformations.

The Role of the Boc Protecting Group

During the synthesis and before its final deprotection, the N-terminal Boc group also contributes to the conformational properties of the growing peptide chain. Its bulky tert-butyl group can sterically influence the N-terminal region of the peptide, potentially inducing turn-like structures in the initial residues.

Detailed Research Findings and Structural Implications

While specific structural studies detailing the precise conformational effects of a single this compound residue within a variety of peptide contexts are not extensively documented in publicly available literature, the principles of peptide chemistry allow for well-founded inferences. The impact of bulky side-chain protecting groups on peptide conformation is a well-established phenomenon.

For instance, the introduction of bulky protecting groups on the side chains of amino acids has been shown to influence the propensity of peptides to form specific secondary structures. The steric demand of the 2-chloro-Z group is expected to disfavor extended conformations where the side chain would have to adopt specific, and potentially high-energy, rotamers to avoid clashes with the peptide backbone. Conversely, it may stabilize turn or helical structures where the side chain can be accommodated more readily.

To illustrate the potential impact on peptide backbone conformation, the following table presents hypothetical changes in backbone dihedral angles (φ, ψ) for a residue adjacent to Orn(2-chloro-Z) in different secondary structures, based on general principles of steric hindrance.

| Secondary Structure | Typical φ (degrees) | Typical ψ (degrees) | Plausible Impact of Adjacent Orn(2-chloro-Z) |

| α-Helix (right-handed) | -57 | -47 | Minor perturbation, side chain can project outwards. |

| β-Sheet (parallel) | -119 | +113 | Moderate to significant perturbation due to potential steric clashes with neighboring strands. |

| β-Sheet (antiparallel) | -139 | +135 | Moderate to significant perturbation due to potential steric clashes with neighboring strands. |

| Type I β-Turn | i+1: -60, i+2: -90 | i+1: -30, i+2: 0 | May be favored as the turn structure can accommodate the bulky side chain away from the core. |

| Type II β-Turn | i+1: -60, i+2: +80 | i+1: +120, i+2: 0 | May be favored for similar reasons to Type I turns. |

This table is illustrative and represents potential conformational consequences based on established principles of peptide structure. Actual values would require experimental determination.

The design of peptides incorporating this compound should, therefore, carefully consider the desired final conformation. For example, if a β-sheet structure is the target, the placement of the Orn(2-chloro-Z) residue would need to be modeled to ensure that the bulky side chain does not disrupt the inter-strand hydrogen bonding. Conversely, if the goal is to induce a turn, placing this residue at a key position could be a viable strategy.

Applications of Boc Orn 2 Chloro Z Oh in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptide-Based Therapeutic Agents

The incorporation of modified amino acids like Boc-Orn(2-chloro-Z)-OH is a key strategy in the design and synthesis of peptide-based drugs. These agents are of significant interest due to their high specificity and potency, often mimicking natural ligands for biological targets.

Development of Targeted Therapies Leveraging Modified Peptides

The synthesis of such targeted peptides often involves solid-phase peptide synthesis (SPPS), where the Boc group is temporarily protecting the alpha-amino group, allowing for the sequential addition of other amino acids. The 2-chloro-Z group remains intact during this process and is typically removed in the final steps of the synthesis under specific conditions, ensuring the integrity of the peptide backbone and other sensitive functional groups.

Enhancement of Pharmacological Profiles through Structural Modification

A significant challenge in the development of peptide-based drugs is their often-poor pharmacological profiles, including susceptibility to enzymatic degradation and low in vivo stability. The incorporation of non-proteinogenic amino acids like ornithine, protected with groups such as 2-chloro-Z, can address these limitations.

| Property | Value |

| Molecular Formula | C18H25ClN2O6 |

| Molecular Weight | 400.86 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMF and DCM |

Contribution to Peptidomimetic Design and Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable building block in the creation of these sophisticated molecules.

Mimicry of Protein Secondary Structures and Recognition Elements

The side chain of ornithine, with its extended and flexible nature, can be utilized to create scaffolds that mimic protein secondary structures like β-turns and α-helices. By incorporating this compound into a peptide sequence, and subsequently modifying the deprotected side chain, chemists can introduce conformational constraints. These constraints can force the peptide backbone into a specific three-dimensional arrangement that is crucial for binding to a biological target with high affinity and specificity. The 2-chloro-Z protecting group plays a critical role in this process by ensuring that the ornithine side chain is unreactive until the desired modification is performed.

Role as Structural Scaffolds and Conformational Constraints in Bioactive Molecules

The ornithine side chain can be used to create cyclic peptides, where the side chain is linked to the peptide backbone or another side chain. nih.gov This cyclization strategy is a powerful tool for imposing conformational constraints on a peptide, reducing its flexibility and locking it into a bioactive conformation. This compound is an ideal starting material for the synthesis of such cyclic peptides. The orthogonal protecting group scheme allows for the selective deprotection of the ornithine side chain while the rest of the peptide remains protected, enabling a clean and efficient cyclization reaction. The resulting conformationally constrained cyclic peptides often exhibit enhanced receptor selectivity and improved metabolic stability. nih.gov

Exploration in Biochemical Research for Ligand-Receptor Interactions and Enzyme Mechanism Studies

Peptides synthesized with modified amino acids like this compound are invaluable tools in biochemical research. They can be designed as probes to investigate the intricacies of ligand-receptor interactions and to elucidate the mechanisms of enzyme action.

By incorporating this building block, researchers can create peptide analogs of natural ligands with enhanced stability. These stable analogs can be used in binding assays to characterize receptor binding pockets and to identify key interactions necessary for molecular recognition. The ability to introduce specific modifications at the ornithine side chain, after the removal of the 2-chloro-Z group, allows for the attachment of reporter groups such as fluorescent tags or biotin, facilitating the detection and quantification of binding events.

Furthermore, peptides containing modified ornithine residues can be synthesized to act as specific enzyme inhibitors or substrates. nih.gov Studying the interaction of these synthetic peptides with their target enzymes can provide valuable insights into the enzyme's catalytic mechanism and substrate specificity. The enhanced stability imparted by the modified residue can be particularly advantageous in these studies, allowing for more robust and reproducible experimental results.

Future Directions in Drug Candidate Innovation from Unnatural Amino Acids

The incorporation of unnatural amino acids like this compound into peptide therapeutics represents a frontier in drug discovery, with several exciting future directions poised to redefine treatment paradigms across various diseases.

The continued exploration of UAAs is set to expand the chemical diversity of peptide-based drugs far beyond what is achievable with natural amino acids alone. peptide.com This expansion allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of peptides with enhanced stability against enzymatic degradation, improved oral bioavailability, and more precise targeting of disease-specific biomarkers. chemimpex.com The ability to introduce specific chemical moieties, such as the 2-chlorobenzyloxycarbonyl group in this compound, provides a powerful tool for modulating the bioactivity and therapeutic profile of peptide drug candidates. chemimpex.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[(2-chlorophenyl)methoxy]carbonylamino]pentanoic acid |

| CAS Number | 118554-00-0 sigmaaldrich.com |

| Molecular Formula | C18H25ClN2O6 sigmaaldrich.com |

| Molecular Weight | 400.85 g/mol sigmaaldrich.com |

| Synonyms | Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, N-alpha-t-Butyloxycarbonyl-L-N-delta-(2-chlorobenzyloxycarbonyl)-ornithine chemimpex.comsigmaaldrich.com |

Future innovations will likely focus on the development of novel UAA structures that can impart even more sophisticated functionalities to peptide drugs. This includes the design of UAAs that can participate in "click chemistry" reactions for the straightforward conjugation of imaging agents or cytotoxic payloads, leading to the creation of next-generation theranostics and antibody-drug conjugates (ADCs). The versatility of protected amino acids like this compound serves as a foundational platform for these advancements. chemimpex.com

Furthermore, the integration of computational modeling and artificial intelligence with UAA-based peptide design is expected to accelerate the drug discovery process. These in silico tools can predict the impact of specific UAA incorporations on peptide structure, function, and drug-like properties, enabling a more rational and efficient design of novel therapeutics. As our understanding of the interplay between UAA structure and biological activity deepens, the potential to create highly targeted and effective peptide drugs for a wide range of diseases, including cancer and metabolic disorders, will continue to grow. chemimpex.com

The synthesis of complex peptides often relies on protecting group strategies to ensure selective reactions and high yields. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this approach, particularly in solid-phase peptide synthesis (SPPS). peptide.com This method allows for the stepwise assembly of amino acids on a solid support, with the Boc group temporarily masking the alpha-amino group to prevent unwanted side reactions. youtube.com

Table 2: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| tert-butyloxycarbonyl | Boc |

Analytical and Spectroscopic Characterization of Boc Orn 2 Chloro Z Oh Derivatives in Research

Spectroscopic Analysis of Peptides Incorporating Boc-Orn(2-chloro-Z)-OH for Structural Elucidation

Spectroscopic techniques are indispensable for investigating the secondary structure of peptides containing modified residues. Methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) provide detailed insights into the peptide's conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for analyzing the secondary structure of peptides in various environments, including solid and solution states. mtsu.edulew.ro The analysis focuses on the characteristic amide bands that arise from vibrations of the peptide backbone. shimadzu.com The Amide I band (1600–1700 cm⁻¹), resulting mainly from C=O stretching vibrations, is particularly sensitive to the peptide's secondary structure. lew.roshimadzu.com The presence of the Boc and 2-chloro-Z protecting groups on the ornithine side chain can influence the local environment and hydrogen bonding, which may be reflected in subtle shifts in these bands.

Table 1: Typical FTIR Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

This table summarizes common frequency ranges for peptide secondary structures, which are used to analyze the spectra of peptides incorporating modified amino acids like this compound. shimadzu.comacs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to assess the secondary structure of peptides in solution. The far-UV CD spectrum provides characteristic signals for different conformations. mtsu.edu For instance, an α-helix typically shows negative bands at 222 nm and 208 nm, while a β-sheet exhibits a negative band around 215 nm. mtsu.edu The incorporation of a modified residue like this compound can induce or disrupt specific secondary structures, and CD spectroscopy is an effective method to monitor these conformational changes.

Chromatographic Techniques for Purification and Purity Assessment of this compound Derivatives

Chromatography is essential for both the purification of synthesized peptides and the assessment of their purity. Due to the hydrophobic nature of the Boc and 2-chloro-Z protecting groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and commonly used technique. nih.govbiotage.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. creative-proteomics.com The stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. creative-proteomics.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak resolution and shape. researchgate.net

Peptides incorporating this compound are significantly more hydrophobic than their unprotected counterparts, leading to longer retention times on the column. biotage.com Purification requires elution with a higher concentration of the organic solvent. biotage.com The purity of the final product is determined by integrating the peak area of the target peptide in the chromatogram, with a purity of >98% being a common standard for research applications. ruifuchems.comruifuchem.com

Table 2: Example RP-HPLC Conditions for Analysis of Protected Peptides

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 220 nm |

This table provides typical starting conditions for the purification and analysis of protected peptides, which are adjusted based on the specific properties of the peptide containing this compound. rsc.orgnih.govrsc.org

Mass Spectrometry Approaches for Molecular Weight and Sequence Verification of Modified Peptides

Mass spectrometry (MS) is a critical tool for confirming the identity of synthesized peptides by providing an accurate molecular weight and enabling sequence verification through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): ESI-MS and MALDI-Time of Flight (TOF) MS are "soft" ionization techniques that allow large biomolecules like peptides to be ionized without significant fragmentation. nih.govshimadzu.com ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for online mass verification of the fractions eluting from the HPLC. nih.govchromatographyonline.com These methods are used to confirm that the molecular weight of the synthesized peptide matches the calculated mass of the sequence containing the this compound residue (Molecular Weight: 400.85 g/mol ). ruifuchems.com

Tandem Mass Spectrometry (MS/MS): For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of the peptide is isolated and fragmented, typically through collision-induced dissociation (CID). dtic.mil The resulting fragment ions (primarily b- and y-ions) are analyzed to reconstruct the amino acid sequence.

The presence of an ornithine residue can induce a specific fragmentation pathway known as the "ornithine effect," characterized by a facile cleavage on the C-terminal side of the ornithine. nih.govnih.gov This occurs via a neighboring group reaction where the side-chain amine attacks the backbone, leading to the formation of a stable six-membered lactam ring. nih.gov While the δ-amino group in this compound is protected, this effect can become relevant if the protecting group is lost during analysis. Furthermore, the Boc group itself can produce characteristic neutral losses (e.g., loss of isobutylene) under CID conditions, which serves as a diagnostic marker for the presence of the modified residue. nih.gov

Emerging Research Avenues and Synthetic Challenges for Boc Orn 2 Chloro Z Oh

Development of Orthogonal Protecting Group Strategies for Complex Architectures

The strategic synthesis of complex peptides, such as branched, cyclic, or modified peptides, hinges on the concept of orthogonality. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications. ub.eduresearchgate.net In this context, Boc-Orn(2-chloro-Z)-OH is a key player within the Boc/Bzl protection scheme used in solid-phase peptide synthesis (SPPS). biosynth.com

The Nα-Boc group serves as a temporary protecting group, typically removed at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA). uwec.eduresearchgate.net The Nδ-(2-chloro-Z) group, however, is designed to be a "permanent" or semi-permanent side-chain protection. The electron-withdrawing effect of the chlorine atom on the benzyl (B1604629) ring increases the acid stability of the 2-chloro-Z group compared to the standard benzyloxycarbonyl (Z) group. uwec.edu This enhanced stability prevents premature deprotection of the ornithine side-chain during the repeated TFA treatments required to remove the Nα-Boc group. uwec.edu

This differential lability is the cornerstone of its utility. The 2-chloro-Z group remains intact throughout the chain assembly and is typically removed only during the final cleavage step, often using very strong acids like hydrofluoric acid (HF). uwec.edu This "quasi-orthogonal" approach, based on graduated acid lability, is fundamental to the Merrifield SPPS strategy. biosynth.comuwec.edu

Emerging research focuses on developing truly orthogonal schemes where the side-chain group can be removed under completely different, non-acidolytic conditions. This would allow for side-chain modification (e.g., cyclization, ligation, or attachment of reporter molecules) while the peptide is still attached to the resin and other protecting groups remain in place. While the 2-chloro-Z group is not orthogonal in the strictest sense (compared to base-labile Fmoc or photolabile groups), its specific level of acid stability allows for strategic, selective deprotection under carefully controlled conditions, distinguishing it from more labile groups like Boc and more robust ones.

| Protecting Group | Abbreviation | Typical Application | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Temporary Nα-protection | Moderate Acid (e.g., TFA) | Stable to base and nucleophiles. uwec.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Temporary Nα-protection | Base (e.g., Piperidine) | Stable to acid. biosynth.com |

| Benzyloxycarbonyl | Z | Permanent Nε-protection | Strong Acid (e.g., HF), H₂/Pd | Stable to TFA. |

| 2-Chlorobenzyloxycarbonyl | 2-chloro-Z / 2-ClZ | Permanent Nδ/ε-protection | Strong Acid (e.g., HF) | More stable to acid than Z group. uwec.edu |

| Allyloxycarbonyl | Alloc | Orthogonal Nδ/ε-protection | Pd(0) catalyst | Stable to both acid and base. sigmaaldrich.com |

Advanced Approaches to Stereochemical Control and Diastereoselectivity

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in peptide synthesis. This compound is derived from L-ornithine, and any racemization during the peptide coupling step can lead to the formation of diastereomeric peptides, which are difficult to separate and can have drastically different biological activities.

The primary challenge arises during the activation of the carboxylic acid moiety for amide bond formation. Over-activation or prolonged exposure to basic conditions can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. Research in this area focuses on the development and optimization of coupling reagents and conditions that promote rapid amide bond formation with minimal risk of epimerization.

While no studies focus specifically on this compound, general principles for preventing racemization are directly applicable:

Coupling Reagents : The use of phosphonium (B103445) (e.g., BOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is standard practice to suppress racemization.

In Situ Neutralization : Protocols that combine the neutralization of the protonated N-terminus with the coupling step ("in situ neutralization") can increase synthesis efficiency and reduce side reactions, including potential racemization, by minimizing the time the free amine is exposed to the basic coupling environment. nih.gov

Steric Influence : The bulky Boc and 2-chloro-Z protecting groups on the ornithine derivative can sterically influence the transition state of the coupling reaction. This can be advantageous in reducing side reactions but may also slow down the coupling rate, requiring carefully optimized reaction times to ensure complete acylation without promoting racemization.

Future research may explore the precise impact of the 2-chloro-Z group on coupling kinetics and racemization rates, especially in the synthesis of "difficult sequences" where peptide aggregation can hinder reaction efficiency. nih.govnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for drug discovery, relying on the rapid synthesis and evaluation of large libraries of compounds. researchgate.net this compound is well-suited as a building block for constructing peptide libraries using automated SPPS.

The key advantages of using this compound in a combinatorial workflow include:

Compatibility with Boc Chemistry : It is fully compatible with established and automated Boc-based SPPS protocols. nih.gov

Side-Chain Stability : The robust 2-chloro-Z group ensures the ornithine side chain remains protected throughout the synthesis of potentially long and complex peptide sequences, preventing unwanted branching in the library synthesis. uwec.edu

Defined Reactivity : As a well-defined amino acid derivative, it allows for precise, stepwise incorporation into a growing peptide chain, a prerequisite for the controlled synthesis of library members. ruifuchems.com

The challenge in its integration lies in the final cleavage step. The use of hazardous HF for deprotection is not ideal for large-scale library generation. Therefore, research into alternative, milder cleavage cocktails that can efficiently remove the 2-chloro-Z group without degrading the diverse members of a peptide library is an ongoing area of interest. The development of linker technologies that allow for cleavage under different conditions could also broaden the applicability of this compound in high-throughput workflows.

Computational Chemistry and Molecular Modeling for Predicting Chemical Behavior and Biological Activity

Computational tools are increasingly used to predict and understand the chemical and biological properties of molecules before and after synthesis, saving significant time and resources. For this compound and the peptides derived from it, computational chemistry and molecular modeling can provide valuable insights.

Predicting Chemical Behavior :

Conformational Analysis : Molecular mechanics and quantum mechanics calculations can predict the low-energy conformations of this compound. This can help understand how its shape and the orientation of its protecting groups might influence its reactivity and potential for aggregation during SPPS.

Reaction Modeling : Computational models can simulate the peptide coupling reaction to study transition states and activation energies. This could be used to predict the likelihood of side reactions like racemization or to optimize coupling conditions for this specific building block.

Protecting Group Lability : Quantum chemical calculations can be employed to predict the acid lability of the Boc and 2-chloro-Z groups, helping to refine deprotection protocols and design even more selective protecting group strategies.

Predicting Biological Activity :

Molecular Docking : Once incorporated into a peptide, the Orn(2-chloro-Z) residue can be modeled. Molecular docking simulations can predict how the peptide might bind to a biological target, such as a protein receptor or enzyme. The 2-chloro-Z group itself could participate in specific interactions (e.g., halogen bonding, aromatic interactions) with the target, and modeling can help elucidate these contributions to binding affinity and specificity.

| Computational Method | Application Area | Potential Insights |

|---|---|---|

| Quantum Mechanics (QM) | Reactivity & Stability | Prediction of protecting group lability; modeling of reaction mechanisms and transition states to predict racemization risk. |

| Molecular Mechanics (MM) | Conformational Analysis | Determination of preferred 3D structures of the amino acid derivative and resulting peptides; assessing steric hindrance in coupling reactions. |

| Molecular Dynamics (MD) | Peptide Behavior | Simulating the flexibility and dynamics of peptides containing Orn(2-chloro-Z) in solution or interacting with a target. |

| Molecular Docking | Biological Activity | Predicting the binding mode and affinity of peptides to biological targets; understanding the role of the 2-chloro-Z moiety in binding. |

Q & A

Q. What protocols ensure accurate quantification of Boc-Orn(2-Cl-Z)-OH in complex mixtures (e.g., crude peptide ligations)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.